

# A Comprehensive Technical Guide to 2-Iodo-2-methylbutane

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## Compound of Interest

Compound Name: **2-Iodo-2-methylbutane**

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This technical guide provides a detailed overview of **2-iodo-2-methylbutane**, also known as tert-amyl iodide, a valuable reagent in organic synthesis. This document covers its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis, and its key applications.

## Chemical Identity and Synonyms

**2-Iodo-2-methylbutane** is a tertiary alkyl iodide. Its unique structure makes it a useful intermediate in various organic transformations.

CAS Number: 594-38-7[\[1\]](#)

Synonyms:

- tert-Amyl iodide[\[1\]](#)
- 2-Methyl-2-iodobutane[\[1\]](#)
- Butane, 2-iodo-2-methyl-[\[1\]](#)
- tert-Pentyl iodide
- Amyl iodide, tertiary

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-iodo-2-methylbutane** is presented in the table below.

Property	Value	Reference
Molecular Formula	C5H11I	[1]
Molecular Weight	198.05 g/mol	[1]
Appearance	Colorless liquid	[2]
Boiling Point	126.2 °C at 760 mmHg	
Density	1.524 g/cm <sup>3</sup>	
Refractive Index	1.498	
Solubility	Limited solubility in water	[2]

## Spectral Data

Detailed spectral data is crucial for the identification and characterization of **2-iodo-2-methylbutane**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2-iodo-2-methylbutane** is relatively simple due to the high symmetry of the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.95	Singlet	9H	(CH <sub>3</sub> ) <sub>3</sub> C-

Note: The exact chemical shift can vary slightly depending on the solvent used.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
~43.4	CH <sub>3</sub>
~40.4	-C-I

## Mass Spectrometry

The mass spectrum of **2-iodo-2-methylbutane** shows a characteristic fragmentation pattern. The molecular ion peak is often weak due to the facile cleavage of the C-I bond.[2]

m/z	Ion	Comments
184	[C <sub>5</sub> H <sub>11</sub> I] <sup>+</sup>	Molecular Ion (M <sup>+</sup> ), often weak.[2]
127	[I] <sup>+</sup>	Iodine cation, a characteristic peak for iodo-compounds.[2]
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>	tert-Butyl cation, often the base peak due to its stability. [2]

## Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Vibration
~2975-2845	C-H stretching (alkane)
~1470-1365	C-H bending (alkane)
~1255-1200	C-C skeletal vibrations of the tertiary alkyl group
~600-500	C-I stretching

# Experimental Protocols: Synthesis of 2-Iodo-2-methylbutane

The synthesis of **2-iodo-2-methylbutane** from 2-methyl-2-butanol is a classic example of an SN1 reaction.<sup>[3]</sup> The tertiary alcohol is protonated by a strong acid, which then leaves as a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the iodide nucleophile.

## Materials and Reagents

- 2-Methyl-2-butanol (tert-amyl alcohol)
- Concentrated Hydroiodic Acid (HI) or a mixture of Potassium Iodide (KI) and a strong acid like Phosphoric Acid ( $H_3PO_4$ )
- 5% aqueous Sodium Bicarbonate ( $NaHCO_3$ ) solution
- Saturated aqueous Sodium Chloride ( $NaCl$ ) solution (brine)
- Anhydrous Calcium Chloride ( $CaCl_2$ ) or Magnesium Sulfate ( $MgSO_4$ )
- Separatory funnel
- Round-bottom flask
- Distillation apparatus

## Reaction Procedure

- Reaction Setup: In a separatory funnel, combine 10 mL of 2-methyl-2-butanol with 25 mL of concentrated hydroiodic acid.
- Reaction: Gently swirl the mixture for a few minutes. Then, stopper the funnel and shake for approximately 5-10 minutes, venting frequently to release any pressure buildup. The reaction is typically rapid at room temperature.
- Phase Separation: Allow the mixture to stand until two distinct layers form. The upper layer is the organic product (**2-iodo-2-methylbutane**), and the lower layer is the aqueous phase.

- Work-up:
  - Carefully separate and discard the lower aqueous layer.
  - Wash the organic layer with 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Swirl gently at first to avoid excessive gas evolution, then stopper and shake, venting frequently. Discard the aqueous layer.
  - Wash the organic layer with 20 mL of saturated sodium chloride solution (brine) to help remove any dissolved water. Discard the aqueous layer.
- Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous calcium chloride or magnesium sulfate to remove residual water. Swirl the flask and let it stand for 10-15 minutes.
- Purification: Decant or filter the dried product into a round-bottom flask. Purify the **2-iodo-2-methylbutane** by simple distillation, collecting the fraction that boils around 126 °C.

## Visualizations

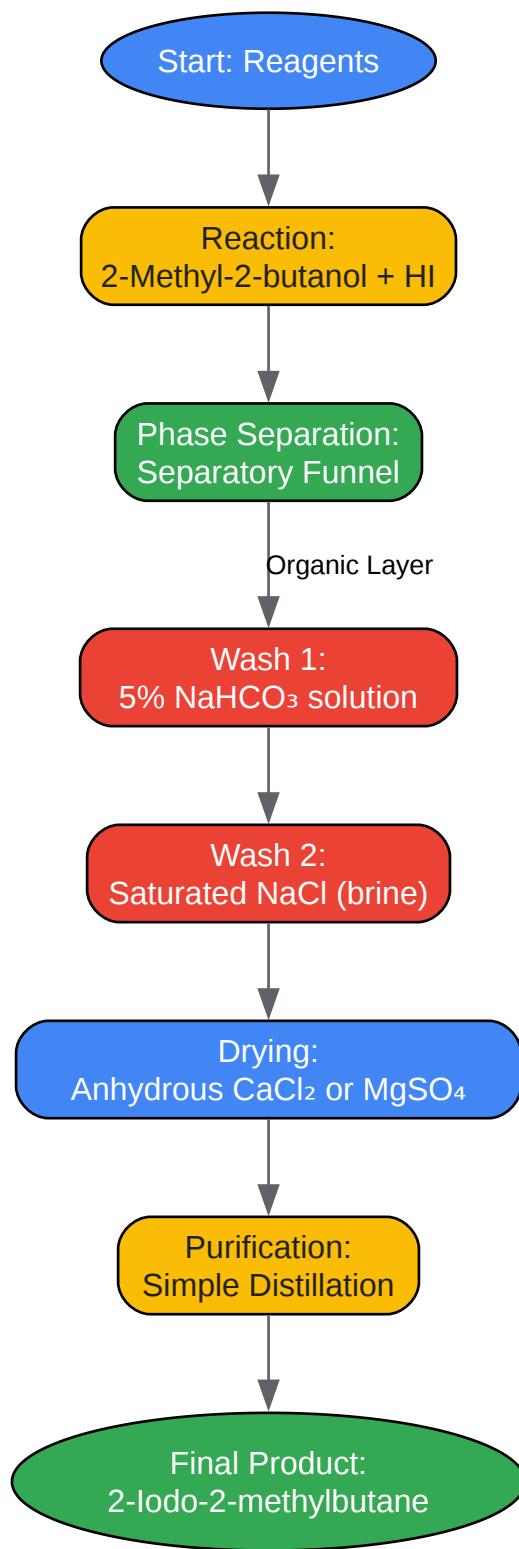
### SN1 Reaction Mechanism

The following diagram illustrates the SN1 mechanism for the synthesis of **2-iodo-2-methylbutane** from 2-methyl-2-butanol.

Caption: SN1 reaction mechanism for the synthesis of **2-iodo-2-methylbutane**.

## Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of **2-iodo-2-methylbutane**.



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Caption: Workflow for the synthesis and purification of **2-iodo-2-methylbutane**.

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## References

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